N-Benzyl-2-hydroxybenzamide

Catalog No.
S752566
CAS No.
20919-36-2
M.F
C14H13NO2
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-2-hydroxybenzamide

CAS Number

20919-36-2

Product Name

N-Benzyl-2-hydroxybenzamide

IUPAC Name

N-benzyl-2-hydroxybenzamide

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)

InChI Key

FVJQVTFCHRSIMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O
  • Crystal Structure Analysis: A study published in the National Institutes of Health archive (PMC) describes the crystal structure of N-Benzyl-2-hydroxybenzamide. This analysis reveals details about the molecule's arrangement and the interactions between its components, which could be useful for further research into its physical and chemical properties [PubMed Central]:()

N-Benzyl-2-hydroxybenzamide is an organic compound with the chemical formula C14H13NO2C_{14}H_{13}NO_2. It consists of a benzyl group attached to the nitrogen atom of a 2-hydroxybenzamide structure. This compound is characterized by its unique structural features, including a hydroxyl group at the ortho position relative to the amide functional group, which influences its chemical reactivity and biological properties. The molecular weight of N-Benzyl-2-hydroxybenzamide is approximately 227.26 g/mol, and it has been studied for various applications in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Hydroxylation: The compound can undergo hydroxylation reactions, particularly in the presence of catalysts like copper, which can facilitate the introduction of additional hydroxyl groups at various positions on the aromatic ring .
  • Acylation and Alkylation: The amide group can be acylated or alkylated, leading to derivatives that may exhibit different pharmacological activities .
  • Condensation Reactions: N-Benzyl-2-hydroxybenzamide can react with aldehydes or ketones to form Schiff bases, which are often evaluated for their biological activity .

Research has shown that N-Benzyl-2-hydroxybenzamide exhibits notable biological activities:

  • Antimicrobial Activity: Studies indicate that this compound has antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
  • Cytotoxicity: Some derivatives of N-Benzyl-2-hydroxybenzamide have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Central Nervous System Activity: There is evidence that certain derivatives may interact with the central nervous system, indicating possible neuroactive properties .

Several methods have been developed for synthesizing N-Benzyl-2-hydroxybenzamide:

  • Direct Amide Formation: One common method involves reacting 2-hydroxybenzoic acid with benzylamine under acidic conditions to form the amide directly .
  • Copper-Catalyzed Hydroxylation: A novel approach utilizes copper-catalyzed reactions to introduce hydroxyl groups onto benzamide substrates, yielding various 2-hydroxybenzamides including N-Benzyl-2-hydroxybenzamide .
  • Refluxing with Benzylamine: Another method involves refluxing 2-oxo-substituted compounds with benzylamine in suitable solvents to yield N-Benzyl-2-hydroxybenzamide .

N-Benzyl-2-hydroxybenzamide has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being explored as a potential lead compound for developing new drugs targeting bacterial infections and cancer .
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules with desired pharmacological properties .
  • Material Science: Its derivatives may be utilized in developing new materials with specific thermal or mechanical properties due to their unique structural characteristics .

Interaction studies of N-Benzyl-2-hydroxybenzamide often focus on its binding affinities and mechanisms of action:

  • Protein Binding Studies: These studies assess how well the compound interacts with various proteins, which is crucial for understanding its pharmacokinetics and pharmacodynamics .
  • Enzyme Inhibition: Research has indicated that some derivatives may inhibit specific enzymes involved in disease processes, highlighting their therapeutic potential .

Several compounds share structural similarities with N-Benzyl-2-hydroxybenzamide, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
2-Hydroxybenzoic AcidContains a carboxylic acid instead of an amideStrong anti-inflammatory properties
BenzamideLacks the hydroxyl group at the ortho positionPrimarily used as a solvent and intermediate
SalicylanilideContains an additional aniline groupExhibits anti-inflammatory and analgesic effects
N-(4-Hydroxybenzyl)acetamideContains an acetamide instead of benzamideShows potential for treating pain and inflammation

N-Benzyl-2-hydroxybenzamide stands out due to its specific combination of a hydroxyl group adjacent to the amide functionality, which enhances its biological activity compared to these similar compounds.

IUPAC Terminology and Systematic Naming

The compound N-Benzyl-2-hydroxybenzamide follows the International Union of Pure and Applied Chemistry nomenclature standards for organic compounds [1] [2] [3]. The IUPAC name "N-benzyl-2-hydroxybenzamide" systematically describes the molecular structure by identifying the parent benzamide framework with a hydroxyl group at the 2-position and a benzyl substituent attached to the nitrogen atom [1] [2]. This systematic naming convention clearly indicates that the compound consists of a benzoic acid amide derivative where the amide nitrogen is substituted with a benzyl group (phenylmethyl group) and the benzene ring bears a hydroxyl substituent at the ortho position relative to the carbonyl group [4] [5].

The systematic nomenclature also recognizes alternative IUPAC-compliant names including "Benzamide, 2-hydroxy-N-(phenylmethyl)-" and "Benzamide, N-benzyl-2-hydroxy-" [1] [3]. These variations follow different naming conventions but maintain chemical accuracy by explicitly identifying the functional groups and their positions within the molecular structure [4] [6]. The German and French IUPAC nomenclature systems designate this compound as "N-Benzyl-2-hydroxybenzamid" and "N-Benzyl-2-hydroxybenzamide" respectively, demonstrating international standardization of chemical naming conventions [4] [2].

Alternative Nomenclature and Common Synonyms

N-Benzyl-2-hydroxybenzamide is recognized by numerous alternative names and synonyms across different chemical databases and literature sources [1] [3]. The compound is commonly referred to as "N-benzylsalicylamide" and "benzylamide of salicylic acid," highlighting its structural relationship to salicylic acid derivatives [1] [4] [6]. These common names emphasize the compound's classification as a salicylamide derivative, which represents an important class of compounds with established chemical and biological significance [7] [8].

Additional systematic alternative names include "2-Hydroxybenzamide-N-benzyl" and "(2-hydroxyphenyl)-N-benzylcarboxamide" [1] [4] [3]. Commercial and database-specific identifiers encompass a wide range of designations such as "Enamine_005624," "YSZC938," "HMS1409P14," "AKOS000213321," "SB80542," "EN300-05746," and "G30335" [1] [3]. These commercial identifiers facilitate compound identification and procurement across various chemical suppliers and research institutions [9] [10].

The multiplicity of naming conventions reflects the compound's presence in diverse chemical databases and its utilization across different research applications [1] [3] [6]. The systematic collection of these alternative names ensures comprehensive identification and cross-referencing capabilities within chemical information systems [4] [11].

Chemical Identifiers (CAS, ChEMBL, DSSTox)

N-Benzyl-2-hydroxybenzamide is assigned the Chemical Abstracts Service Registry Number 20919-36-2, which serves as the primary unique identifier for this compound in chemical databases worldwide [1] [2] [5] [3]. The European Community number 808-789-0 provides regulatory identification within European chemical inventories and compliance systems [1] [3] [12]. This European Community number places the compound within the established framework of chemical substance regulation and monitoring across European Union member states [13] [12] [14].

The ChEMBL database assigns the identifier CHEMBL502767 to N-Benzyl-2-hydroxybenzamide, facilitating integration with bioactivity and medicinal chemistry databases [1] [3] [15]. ChEMBL identifiers represent distinct compound structures as defined by standard InChI notation, ensuring consistent chemical entity representation across diverse research applications [15]. The DSSTox Substance ID DTXSID00340059 provides identification within the United States Environmental Protection Agency's chemical assessment and toxicology databases [1] [3] [16]. This identifier supports environmental and safety research by linking chemical structures to exposure and effects data within comprehensive toxicological frameworks [16].

Additional database identifiers include the Nikkaji Number J2.018.059E from the Japan Chemical Substance Dictionary, Wikidata ID Q82109505, and the Molecular Design Limited number MFCD00599624 [1] [3]. The PubChem Compound ID 561227 facilitates access to comprehensive chemical information within the National Center for Biotechnology Information databases [1] [3] [17]. These multiple identifier systems ensure comprehensive database coverage and cross-platform chemical information integration [17] [18].

Identifier TypeValueDatabase/Registry
CAS Registry Number20919-36-2Chemical Abstracts Service
European Community Number808-789-0European Chemicals Agency
ChEMBL IDCHEMBL502767European Molecular Biology Laboratory
DSSTox Substance IDDTXSID00340059United States Environmental Protection Agency
Nikkaji NumberJ2.018.059EJapan Chemical Substance Dictionary
Wikidata IDQ82109505Wikidata Knowledge Base
MDL NumberMFCD00599624Molecular Design Limited
PubChem CID561227National Center for Biotechnology Information

Molecular Descriptors (InChI, SMILES)

The International Chemical Identifier for N-Benzyl-2-hydroxybenzamide is represented as InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) [1] [2] [5] [19]. This standardized molecular descriptor provides a unique textual representation of the compound's molecular structure, enabling precise chemical identification and database searching capabilities [2] [5] [17]. The InChI format systematically encodes atomic connectivity, hydrogen positions, and stereochemical information in a hierarchical manner that ensures consistent structural representation across different chemical information systems [19] [20].

The corresponding InChI Key FVJQVTFCHRSIMH-UHFFFAOYSA-N serves as a shortened, hash-based identifier derived from the full InChI string [1] [2] [5] [19]. This 27-character identifier facilitates rapid database searching and chemical structure matching while maintaining the uniqueness and precision of the full InChI representation [17] [19] [20]. The InChI Key format enables efficient chemical database indexing and cross-referencing across multiple information systems [5] [17].

The Simplified Molecular Input Line Entry System notation for N-Benzyl-2-hydroxybenzamide is expressed as C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O [1] [5] [17] [19]. This linear notation provides a human-readable representation of the molecular structure that explicitly shows atomic connectivity and functional group arrangements [5] [19] [21]. Alternative canonical SMILES representations include OC1=CC=CC=C1C(=O)NCC1C=CC=CC=1, which follows different atom ordering conventions while maintaining chemical accuracy [5] [6] [9]. The SMILES notation system enables efficient chemical structure communication and computational chemistry applications across diverse research platforms [17] [19].

Descriptor TypeValue
InChIInChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17)
InChI KeyFVJQVTFCHRSIMH-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O
Canonical SMILESOC1=CC=CC=C1C(=O)NCC1C=CC=CC=1

Classification in Chemical Databases

N-Benzyl-2-hydroxybenzamide is classified as a benzamide derivative within major chemical classification systems, specifically belonging to the broader category of aromatic carboxamides [1] [23]. The compound falls under the benzamides classification (ChEBI:22702) in the Chemical Entities of Biological Interest ontology, which encompasses compounds containing the benzamide functional group as a core structural element [23]. This classification system recognizes benzamides as derivatives of benzoic acid where the carboxylic acid group is replaced by an amide functionality [23].

The compound is further classified as a salicylamide derivative, placing it within the salicylamides category (ChEBI:53443) [8] [24]. Salicylamides represent the simplest members of the class derived from salicylic acid, with the parent compound salicylamide (2-hydroxybenzamide) serving as the foundational structure [8] [24]. This classification emphasizes the compound's structural relationship to salicylic acid derivatives and its position within the broader family of hydroxybenzamides [7] [25] [8].

Additional chemical database classifications include phenolic compounds (ChEBI:33853) due to the presence of the hydroxyl group attached to the benzene ring [8]. The compound is categorized under aromatic amides and hydroxybenzamides based on its functional group composition and structural characteristics [1] . Pharmacological classification systems relate N-Benzyl-2-hydroxybenzamide to non-narcotic analgesics and salicylic acid derivatives, reflecting its structural similarity to compounds with established therapeutic applications [8] [24].

Database classification systems also recognize the compound within categories of N-substituted 2-hydroxybenzamides and aromatic heterocycles [26] . These classifications facilitate systematic organization of chemical information and enable researchers to identify structurally related compounds with similar chemical and biological properties [7] [23]. The comprehensive classification framework supports chemical database searching, structure-activity relationship studies, and pharmaceutical research applications [25] [8] [23].

Classification SystemClassification
Chemical ClassBenzamide derivatives; Salicylamide derivatives
Functional Group ClassAromatic amides; Phenolic compounds; Hydroxybenzamides
Structural ClassificationN-substituted 2-hydroxybenzamides; Aromatic carboxamides
ChEBI ClassificationBenzamides (CHEBI:22702); Salicylamides (CHEBI:53443); Phenols (CHEBI:33853)
Pharmacological ClassificationRelated to non-narcotic analgesics; Salicylic acid derivatives

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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